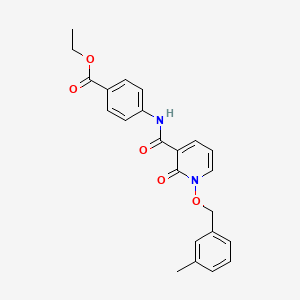

Ethyl 4-(1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

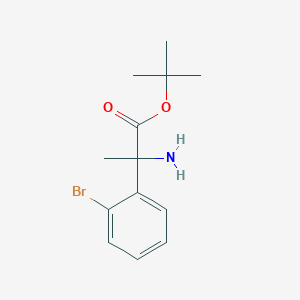

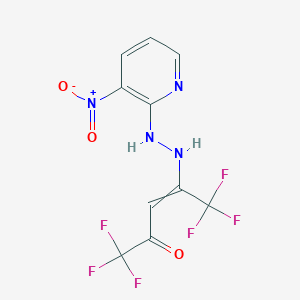

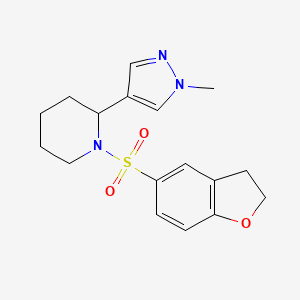

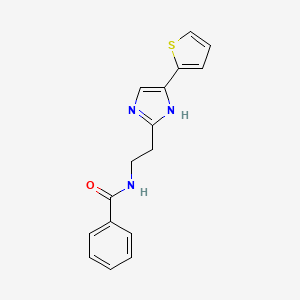

This compound is a complex organic molecule that contains several functional groups, including an ester, an ether, and a carboxamide. These functional groups could potentially influence the compound’s reactivity and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an ester, an ether, and a carboxamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification, while the ether group might participate in reactions like cleavage or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

- EMD-638683 exhibits potential as a drug candidate due to its structural features. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. For instance, it could be a lead compound for developing antihypertensive drugs targeting calcium channels .

- The compound’s benzene ring and amide group suggest antioxidant activity. Scientists investigate its ability to scavenge free radicals, protect cells from oxidative stress, and prevent diseases related to oxidative damage .

- EMD-638683’s unique structure makes it an interesting candidate for cancer therapy. Researchers study its effects on cancer cell lines, exploring mechanisms of action and potential synergies with existing chemotherapeutic agents .

- The dihydropyridine moiety in EMD-638683 may have neuroprotective properties. Investigations focus on its role in preventing neuronal damage, particularly in conditions like Alzheimer’s disease or Parkinson’s disease .

- The compound’s benzyl ether linkage could be exploited for insecticide development. Researchers assess its toxicity to pests, selectivity, and environmental impact. It may offer an alternative to conventional insecticides .

- Beyond biological applications, EMD-638683 serves as a building block in organic synthesis. Chemists use it to create more complex molecules, such as ligands for catalysis or functional materials .

Medicinal Chemistry and Drug Development

Antioxidant Properties

Anticancer Research

Neuroprotection and Neurodegenerative Diseases

Insecticides and Pest Control

Materials Science and Organic Synthesis

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[[1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-3-29-23(28)18-9-11-19(12-10-18)24-21(26)20-8-5-13-25(22(20)27)30-15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTQSCAELQHUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3,4-dimethylphenyl)-3-oxopropanenitrile](/img/structure/B2454229.png)

![2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2454231.png)

![N-(1-cyanocyclopentyl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2454232.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)